molecular formula C21H24N2O2S B11320930 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one

3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one

Cat. No.: B11320930
M. Wt: 368.5 g/mol
InChI Key: SQIAWEVBPXXSTK-UHFFFAOYSA-N
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Description

3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl and ethylphenoxyethyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction progress ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce secondary alcohols .

Scientific Research Applications

3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl and ethylphenoxyethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one features a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]butan-2-one

InChI

InChI=1S/C21H24N2O2S/c1-4-17-9-11-18(12-10-17)25-13-14-26-21-22-19-7-5-6-8-20(19)23(21)15(2)16(3)24/h5-12,15H,4,13-14H2,1-3H3

InChI Key

SQIAWEVBPXXSTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C(C)C(=O)C

Origin of Product

United States

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